![molecular formula C11H15N3O5 B1587514 3'-O-Acetyl-2'-deoxycytidine CAS No. 72560-69-1](/img/structure/B1587514.png)
3'-O-Acetyl-2'-deoxycytidine
Overview
Description
3’-O-Acetyl-2’-deoxycytidine is a modified nucleoside derivative of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is esterified with an acetyl group. This modification alters the chemical properties of the nucleoside, making it useful in various biochemical and pharmaceutical applications.
Mechanism of Action
Target of Action
3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is designed to interact with the DNA polymerase during DNA replication .
Mode of Action
3’-O-Acetyl-2’-deoxycytidine, as an analogue of dCTP, has a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .
Pharmacokinetics
It is known that the compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . These properties may impact the compound’s ADME properties and bioavailability, but more research is needed to fully understand these aspects.
Result of Action
The primary result of the action of 3’-O-Acetyl-2’-deoxycytidine is the interruption of DNA replication due to its role as a transient chain terminator . This can potentially lead to the cessation of cell division and growth.
Action Environment
The action of 3’-O-Acetyl-2’-deoxycytidine can be influenced by environmental factors such as pH and temperature . For instance, the acetyl group of the compound can be split off under alkaline conditions, allowing for further polymerization steps . Additionally, the compound’s stability can be affected by temperature, with decomposition occurring at ambient temperatures . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3’-O-Acetyl-2’-deoxycytidine is an analogue of dCTP with a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .
Cellular Effects
It is known that UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine generate several products . This suggests that 3’-O-Acetyl-2’-deoxycytidine might have similar effects when exposed to UV light, potentially leading to various cellular responses.
Molecular Mechanism
The molecular mechanism of 3’-O-Acetyl-2’-deoxycytidine involves its incorporation into DNA during polymerization. Its acetyl group is sensitive to alkaline conditions, allowing it to act as a transient, pH-sensitive chain terminator . This means that it can temporarily halt DNA synthesis until the acetyl group is removed, at which point polymerization can continue .
Temporal Effects in Laboratory Settings
In laboratory settings, 3’-O-Acetyl-2’-deoxycytidine is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, it is recommended to thaw it only before using the product to maintain its original high quality .
Metabolic Pathways
It is known that it is an analogue of dCTP, suggesting that it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxycytidine typically involves the acetylation of 2’-deoxycytidine. One common method is to react 2’-deoxycytidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position.
Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Acetyl-2’-deoxycytidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 2’-deoxycytidine.
Oxidation: Oxidized derivatives of 3’-O-Acetyl-2’-deoxycytidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oligonucleotide Synthesis
One of the primary applications of 3'-O-Ac-dC is in the synthesis of oligonucleotides. The acetyl group serves as a protecting group that stabilizes the nucleoside during synthesis, reducing side product formation.
Protecting Group Strategy
The use of 3'-O-Ac-dC allows for efficient oligonucleotide synthesis with minimal side reactions. A study demonstrated that oligonucleotides synthesized using 3'-O-Ac-dC exhibited similar electrophoretic mobility to those synthesized with traditional protecting groups, indicating comparable efficiency and effectiveness in synthesis .
Table 1: Comparison of Oligonucleotide Synthesis Using Different Protecting Groups
Protecting Group | Side Product Formation (%) | Electrophoretic Mobility |
---|---|---|
3'-O-Ac-dC | <0.01 | Similar |
Benzoyl (bz) | >5 | Different |
Enzymatic Reactions
3'-O-Ac-dC has been shown to be an effective substrate for various DNA polymerases, facilitating the incorporation of modified nucleotides into DNA strands.
Polymerase Activity
Research indicates that family A and B DNA polymerases efficiently utilize 3'-O-Ac-dC triphosphates (dC AcylTPs) as substrates, allowing for the formation of stable base pairs with guanine and adenine . This property is particularly useful in applications such as PCR amplification and the synthesis of modified DNA for therapeutic purposes.
Table 2: Enzymatic Incorporation Efficiency of dC AcylTPs
DNA Polymerase | Incorporation Efficiency (%) |
---|---|
Taq Polymerase | High |
Klenow Fragment (exo–) | High |
Phi29 DNA Polymerase | Moderate |
Photochemical Studies
Another significant application of 3'-O-Ac-dC is in photochemical studies where its derivatives are subjected to UV light to investigate photoproduct formation.
UV-Induced Reactions
Studies have shown that acetylated nucleosides, including 3'-O-Ac-dC, can undergo photochemical reactions that lead to the formation of various products when exposed to UV light . This aspect is crucial for understanding DNA damage mechanisms and developing strategies for photoprotection.
Case Study: Oligonucleotide Stability
A case study involving the synthesis of a specific oligonucleotide using 3'-O-Ac-dC showed that the resulting product had enhanced stability and reduced degradation compared to non-acetylated counterparts. The study utilized high-performance liquid chromatography (HPLC) to analyze product purity and stability over time .
Case Study: Enzymatic Applications
In another study, researchers explored the use of dC AcylTPs in terminal deoxynucleotidyl transferase reactions, demonstrating that several hundred consecutive monomers could be incorporated without significant loss of activity, highlighting the potential for high-throughput applications in genetic engineering .
Comparison with Similar Compounds
2’-Deoxycytidine: The parent compound without the acetyl modification.
3’-O-Acetyl-2’-deoxyadenosine: Another acetylated nucleoside with similar properties.
5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.
Uniqueness: 3’-O-Acetyl-2’-deoxycytidine is unique due to its specific acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows it to act as a chain terminator in DNA synthesis, making it valuable in various research and therapeutic applications.
Biological Activity
3'-O-Acetyl-2'-deoxycytidine (Ac-2'-dC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and pharmacology. This compound is structurally related to the natural nucleoside 2'-deoxycytidine, with an acetyl group attached to the 3' hydroxyl position. This modification can influence its biological activity, stability, and interactions with nucleic acids and proteins.
The biological activity of Ac-2'-dC is primarily attributed to its role as a substrate for DNA synthesis and its ability to incorporate into DNA strands. The acetylation at the 3' position alters the nucleoside's recognition by DNA polymerases, which can affect replication and repair processes. The compound has been shown to exhibit both antiviral and anticancer properties:
- Antiviral Activity : Ac-2'-dC has been studied for its inhibitory effects on viral replication, particularly in the context of HIV and other retroviruses. The incorporation of this modified nucleoside into viral genomes can lead to premature termination of viral DNA synthesis.
- Anticancer Effects : Research indicates that Ac-2'-dC may induce apoptosis in cancer cells by disrupting normal DNA replication and repair mechanisms. It has been evaluated as a potential therapeutic agent in various cancer models.
Pharmacokinetics
The pharmacokinetic profile of Ac-2'-dC reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that:
- Absorption : Ac-2'-dC is well absorbed when administered orally or intravenously.
- Distribution : The compound exhibits a wide distribution in tissues, with higher concentrations observed in rapidly dividing cells.
- Metabolism : Ac-2'-dC is metabolized by cellular enzymes that hydrolyze the acetyl group, converting it back to 2'-deoxycytidine.
- Excretion : The metabolites are primarily excreted via renal pathways.
Case Studies
-
Antiviral Efficacy Against HIV :
A study demonstrated that Ac-2'-dC effectively inhibited HIV replication in vitro. The compound was incorporated into viral DNA, resulting in defective proviral genomes and reduced viral load in treated cells . -
Effects on Cancer Cell Lines :
Another investigation assessed the cytotoxic effects of Ac-2'-dC on various cancer cell lines, including breast and lung cancer. Results indicated that treatment with Ac-2'-dC led to significant reductions in cell viability and induced apoptosis through caspase activation .
Table 1: Summary of Biological Activities of this compound
Activity Type | Target | Effect | Reference |
---|---|---|---|
Antiviral | HIV | Inhibition of viral replication | |
Anticancer | Breast Cancer Cells | Induction of apoptosis | |
Anticancer | Lung Cancer Cells | Reduction in cell viability |
Table 2: Pharmacokinetic Properties
Property | Description |
---|---|
Absorption | High oral bioavailability |
Distribution | Rapid tissue distribution |
Metabolism | Hydrolysis to 2'-deoxycytidine |
Excretion | Renal excretion of metabolites |
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRMDNADDOXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404324 | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72560-69-1 | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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